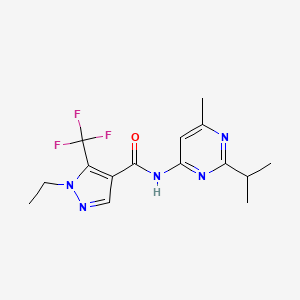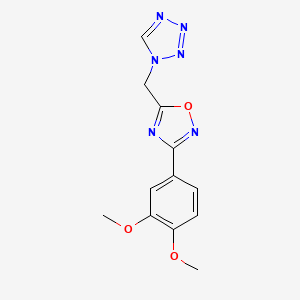
1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea, also known as CHU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. CHU belongs to the class of urea derivatives and has been studied for its effects on various biological systems.
作用机制
The mechanism of action of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea is not fully understood. However, studies have shown that it exerts its effects through various pathways, including the inhibition of oxidative stress, the regulation of gene expression, and the modulation of signaling pathways. 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2, caspase-3, and NF-κB, which play important roles in inflammation, apoptosis, and cell proliferation.
Biochemical and Physiological Effects:
1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has also been shown to reduce oxidative stress by increasing the levels of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea is its high purity and yield, which makes it suitable for further research. 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea is also stable under various conditions, making it easy to handle and store. However, one of the limitations of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea is its low solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea is not fully understood, which may make it difficult to interpret the results of experiments.
未来方向
There are several future directions for research on 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea. One area of research could focus on the development of new synthesis methods to improve the yield and purity of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea. Another area of research could focus on the optimization of the dosage and administration of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea for therapeutic use. Additionally, future research could focus on the development of new analogs of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea with improved properties and efficacy. Finally, further studies are needed to fully understand the mechanism of action of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea and its potential therapeutic applications.
Conclusion:
In conclusion, 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties. The synthesis method of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has been optimized to produce high yields and purity, making it suitable for further research. 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects, and has potential applications in the treatment of various diseases. However, further research is needed to fully understand the mechanism of action of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea and its potential therapeutic applications.
合成方法
The synthesis of 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea involves the reaction between cyclohexyl isocyanate and 4-amino-2-hydroxy pyridine in the presence of 2-hydroxypropylamine. The reaction yields 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea as a white crystalline solid with a purity of over 98%. The synthesis method has been optimized to produce 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea with high yields and purity, making it suitable for further research.
科学研究应用
1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has been studied extensively for its potential therapeutic properties. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective effects. 1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea has also been studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer therapy.
属性
IUPAC Name |
1-cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2/c1-12(19)11-18(14-5-3-2-4-6-14)15(20)17-13-7-9-16-10-8-13/h7-10,12,14,19H,2-6,11H2,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGWQUKVYQHWTMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C1CCCCC1)C(=O)NC2=CC=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-1-(2-hydroxypropyl)-3-pyridin-4-ylurea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2,4-difluorophenyl)-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1-pyridin-3-ylmethanamine](/img/structure/B7573932.png)
![6-Chloro-2-[(1-methylimidazol-2-yl)methylsulfanyl]-1,3-benzoxazole](/img/structure/B7573951.png)
![7-[(7-chloro-1,3-benzodioxol-5-yl)methyl]-3-ethyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B7573954.png)
![N-[5-fluoro-2-(oxolan-2-ylmethoxy)phenyl]-1-methyl-6-oxopyridine-3-carboxamide](/img/structure/B7573960.png)
![2-[(4-Aminoquinazolin-2-yl)methyl-methylamino]acetonitrile](/img/structure/B7573961.png)
![2-(4-cyanoanilino)-N-cyclopropyl-N-[1-(furan-2-yl)ethyl]acetamide](/img/structure/B7573965.png)



![(2-Chloroimidazo[1,2-a]pyridin-3-yl)-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573987.png)

![4-[[2-(Trifluoromethylsulfonyl)anilino]methyl]oxan-4-ol](/img/structure/B7574002.png)
![3-[(3-fluorophenyl)methylsulfonyl]-N-methylpropane-1-sulfonamide](/img/structure/B7574006.png)
![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)